4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-chlorobenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a 2-chlorobenzoate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-chlorobenzoate, can be approached through various methods. One common method involves the reaction of aromatic nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction typically proceeds in water or other solvents like acetonitrile under moderate conditions, yielding good to excellent results .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods are designed to be non-toxic, cost-effective, and easy to scale up .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-chlorobenzoate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to penetrate cell membranes and interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds share a similar structure but feature a triazole ring instead of a tetrazole ring.
1,2,4-Triazole derivatives: These compounds are also used in medicinal chemistry and have similar applications.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-chlorobenzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to act as a bioisostere for carboxylic acids and its enhanced lipophilicity make it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C14H9ClN4O2 |
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Molecular Weight |
300.70 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C14H9ClN4O2/c15-13-4-2-1-3-12(13)14(20)21-11-7-5-10(6-8-11)19-9-16-17-18-19/h1-9H |
InChI Key |
GOXVQZMNDZNGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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